![molecular formula C21H20O2S B11943993 [(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene is an organic compound that features a sulfonyl group attached to a benzene ring. This compound is part of a broader class of sulfonyl-containing aromatic compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-2-phenylethyl)sulfonyl]benzene typically involves the sulfonylation of a benzene derivative. One common method is the reaction of benzyl phenylethyl sulfone with benzene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [(1-Benzyl-2-phenylethyl)sulfonyl]benzene involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications, enhancing the compound’s versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1-Phenylethyl)sulfonyl]benzene
- [(2-Phenylethyl)sulfonyl]benzene
- [(1-Benzyl-2-phenylethyl)sulfonyl]toluene
Uniqueness
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene is unique due to its specific structural arrangement, which combines the stability of the benzene ring with the reactivity of the sulfonyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C21H20O2S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[2-(benzenesulfonyl)-3-phenylpropyl]benzene |
InChI |
InChI=1S/C21H20O2S/c22-24(23,20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
Clé InChI |
AYNNBKOPYXKXRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)

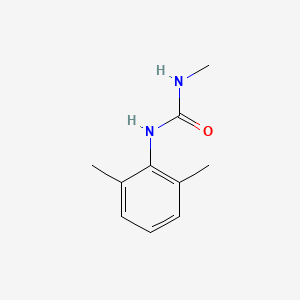
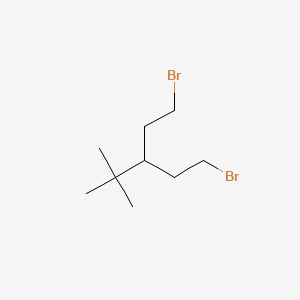


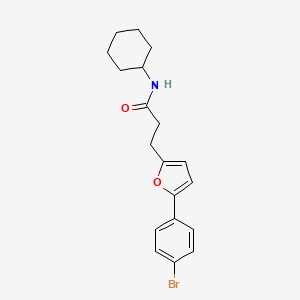

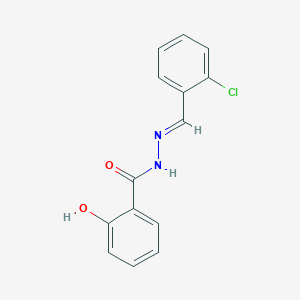

![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
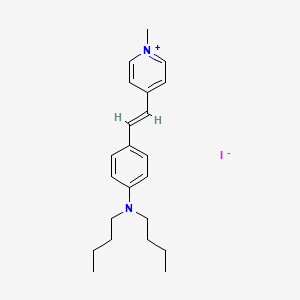
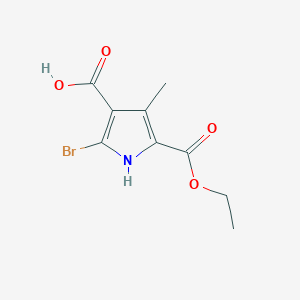
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
